A Technical Guide to the Physicochemical Properties of 6-(3-Aminophenyl)picolinic Acid
A Technical Guide to the Physicochemical Properties of 6-(3-Aminophenyl)picolinic Acid
Introduction
In the landscape of modern drug discovery and agrochemical research, the picolinic acid scaffold represents a privileged structure, serving as a cornerstone for developing novel herbicides and therapeutic agents.[1] The introduction of diverse substituents onto this core allows for the fine-tuning of molecular properties, dictating everything from target engagement to pharmacokinetic profiles. 6-(3-Aminophenyl)picolinic acid (CAS No: 1261925-21-6) is one such derivative, incorporating a key 3-aminophenyl moiety that offers a versatile handle for further chemical elaboration.[2]
This technical guide provides an in-depth exploration of the core physicochemical properties of 6-(3-Aminophenyl)picolinic acid. As a Senior Application Scientist, this document is structured not as a rigid report, but as a practical and authoritative resource for fellow researchers, scientists, and drug development professionals. We will delve into the critical parameters that govern the behavior of this molecule—solubility, melting point, and ionization state (pKa)—and provide field-proven, step-by-step experimental protocols for their accurate determination. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data, a cornerstone of robust scientific inquiry.
Compound Identification and Core Properties
The foundational step in any physicochemical assessment is the unambiguous identification of the molecule . The structural and molecular details are the basis from which all other properties are derived.
-
Chemical Structure:
-
Molecular Formula: C₁₂H₁₀N₂O₂[2]
-
Molecular Weight: 214.22 g/mol [2]
-
CAS Registry Number: 1261925-21-6[2]
Quantitative Physicochemical Data Summary
While specific experimental data for 6-(3-Aminophenyl)picolinic acid is not extensively published, we can infer expected properties based on its structural motifs—a picolinic acid core and an aniline substituent. The following table summarizes these critical parameters and references the parent compound, picolinic acid, for context. The primary value of this guide lies in the robust methodologies provided to determine these values experimentally.
| Property | Reference Value (Picolinic Acid) | Significance in Drug Development |
| Melting Point (°C) | 136-138[3] | A key indicator of purity and lattice energy. Impurities typically lower and broaden the melting range.[4] |
| Aqueous Solubility | Slightly soluble (0.41%)[3] | Directly impacts bioavailability, dissolution rate, and formulation strategies. Poor solubility is a major hurdle in drug development.[5] |
| pKa (Dissociation Constant) | ~5.3-5.4[6][7] | Governs the ionization state at physiological pH, which profoundly affects absorption, distribution, metabolism, and excretion (ADME) properties.[8] |
Spectral Characterization Profile
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Based on the structure of 6-(3-Aminophenyl)picolinic acid, the following spectral characteristics are anticipated:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex, featuring distinct signals for the protons on both aromatic rings (the pyridine and the phenyl rings). Key diagnostic signals would include a broad singlet for the carboxylic acid proton (typically >10 ppm), signals for the amine (-NH₂) protons, and a series of doublets and triplets in the aromatic region (typically 6.5-8.5 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 12 distinct carbon signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at the most downfield position (typically >165 ppm). The remaining signals will be in the aromatic region (typically 110-150 ppm).
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IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present.[9] Key absorption bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (around 1700 cm⁻¹), and N-H stretching vibrations from the primary amine (around 3300-3500 cm⁻¹).[9]
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Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For 6-(3-Aminophenyl)picolinic acid, the molecular ion peak (M+) would be observed at an m/z value corresponding to its molecular weight of 214.22.
Experimental Methodologies
The following sections provide detailed protocols for the experimental determination of the key physicochemical properties. These methods are designed to be robust and reproducible, providing the high-quality data necessary for lead optimization and candidate selection.
Melting Point Determination
The melting point is a fundamental property used to assess the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden this range.[4]
Protocol: Capillary Melting Point Determination using a Mel-Temp Apparatus
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Sample Preparation:
-
Place a small amount of dry 6-(3-Aminophenyl)picolinic acid onto a clean, dry watch glass.
-
Grind the compound into a fine powder using a spatula.[10]
-
Jab the open end of a glass capillary tube into the powder to collect a small amount of the sample.[11]
-
Invert the capillary tube and gently tap it on a hard surface, or drop it down a long hollow tube, to pack the sample into the closed end. The packed sample height should be approximately 2-3 mm.[10][11]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into a slot in the heating block of the melting point apparatus.[11]
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.
-
-
Measurement:
-
Rapid Preliminary Measurement: If the approximate melting point is unknown, heat the sample at a medium-to-fast rate to quickly determine a rough melting range. This saves time in subsequent, more accurate measurements.[11]
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, begin heating at a medium rate until the temperature is about 15-20°C below the expected melting point.[11]
-
Reduce the heating rate significantly, aiming for a temperature increase of no more than 1-2°C per minute.[10] This slow rate is critical to ensure the system remains in thermal equilibrium, providing an accurate reading.[11]
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (T₂).[12]
-
The melting point is reported as the range T₁ - T₂.
-
-
Validation:
-
Repeat the accurate measurement with at least one more fresh sample to ensure the results are consistent and reproducible.
-
Caption: Workflow for accurate melting point determination.
Aqueous Solubility Determination
Solubility is a critical parameter that influences a drug's absorption and bioavailability.[5] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13][14]
Protocol: Shake-Flask Method for Equilibrium Solubility
-
System Preparation:
-
Prepare a series of vials containing a suitable buffer at a relevant physiological pH (e.g., phosphate-buffered saline, pH 7.4).[5] The use of a buffer is critical as the solubility of ionizable compounds like 6-(3-Aminophenyl)picolinic acid is pH-dependent.
-
Add an excess amount of the solid compound to each vial. The visual presence of undissolved solid at the end of the experiment is necessary to ensure saturation has been reached.[14]
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[14] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Phase Separation:
-
Once equilibrated, remove the vials and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant (the saturated solution). It is crucial to avoid aspirating any solid particles.
-
Separate the saturated solution from the solid phase via filtration (using a syringe filter, e.g., 0.22 µm PTFE) or centrifugation.[15]
-
-
Quantification:
-
Accurately dilute the clear, saturated filtrate with a suitable solvent (e.g., the buffer solution or mobile phase for HPLC).
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][13]
-
A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.
-
-
Validation and Reporting:
-
The experiment should be performed in triplicate to ensure the precision of the measurement.
-
Solubility is reported in units such as mg/mL or µM at the specified pH and temperature.
-
Caption: Shake-flask workflow for equilibrium solubility.
pKa Determination
The pKa value indicates the strength of an acid or base and is a primary determinant of a drug's properties in the body.[8][16] For a molecule like 6-(3-Aminophenyl)picolinic acid with both an acidic (carboxylic acid) and a basic (amine and pyridine nitrogen) center, determining its pKa values is essential. Potentiometric titration is a well-established and accurate method for this purpose.[17][18]
Protocol: pKa Determination by Potentiometric Titration
-
Apparatus Setup:
-
Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[18]
-
Use a temperature-controlled reaction vessel equipped with a magnetic stirrer.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of the compound in a suitable solvent system. For sparingly soluble compounds, a co-solvent system (e.g., water-methanol) may be required.[16]
-
The final concentration should be around 1 mM.[18]
-
Maintain a constant ionic strength throughout the experiment by adding a background electrolyte like KCl (e.g., 0.15 M).[18]
-
-
Titration Procedure:
-
To determine the acidic pKa (carboxylic acid), titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
To determine the basic pKa (amine/pyridine), first acidify the sample with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (~2) and then titrate with the standardized strong base (0.1 M NaOH).[17][18]
-
Add the titrant in small, precise increments using a burette.
-
After each addition, allow the pH reading to stabilize before recording both the volume of titrant added and the corresponding pH.[17]
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[18] This point can be identified as the inflection point on the first derivative of the curve (ΔpH/ΔV vs. V).
-
Specialized software can be used for accurate calculation of pKa values from the titration data.
-
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
6-(3-Aminophenyl)picolinic acid is a compound of significant interest due to its versatile chemical structure, which is amenable to further modification for applications in drug discovery and materials science. While specific experimental data for this molecule requires dedicated laboratory investigation, its physicochemical profile can be reliably characterized using the robust, gold-standard methodologies detailed in this guide. Accurate determination of properties such as melting point, solubility, and pKa is not merely an academic exercise; it is a critical, foundational step in the rational design of new chemical entities. The protocols provided herein offer a clear and validated pathway for researchers to generate the high-quality data needed to advance their scientific objectives and unlock the full potential of this and other novel compounds.
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